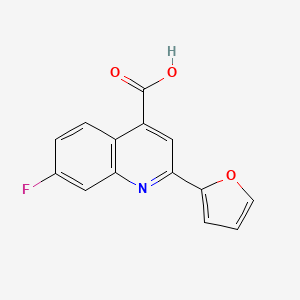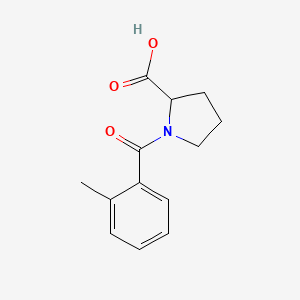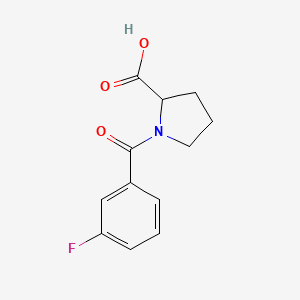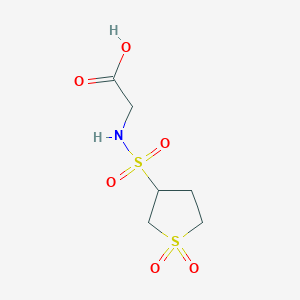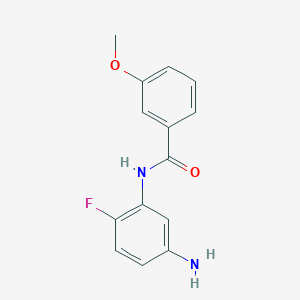
3-Chloro-4-(2-methylpiperidin-1-yl)aniline
Overview
Description
3-Chloro-4-(2-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It is used in various chemical reactions and has a molecular weight of 224.72978 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(2-methylpiperidin-1-yl)aniline consists of a benzene ring (aniline part) substituted with a chlorine atom and a 2-methylpiperidin-1-yl group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Structural and Molecular Studies
- Isomeric Chloro-N-aniline Compounds : Research on isomeric chloro-N-aniline compounds, similar to 3-Chloro-4-(2-methylpiperidin-1-yl)aniline, reveals their structural properties. These compounds exhibit a basic iminopyrrole structure with a planar backbone and engage in intermolecular hydrogen bonds and C-H···π interactions (Su, Wang, Liu, & Li, 2013).
Electroluminescence and Photophysics
- Electroluminescent Platinum Complexes : N,N-Diaryl aniline derivatives, including chloro-substituted anilines, have been utilized in synthesizing platinum complexes for electroluminescent applications. These complexes display luminescence covering blue to red regions, demonstrating potential for organic light-emitting diode (OLED) technology (Vezzu et al., 2010).
Antibacterial and Anticancer Studies
- Synthesis and Antibacterial Activity : Schiff bases synthesized from chloroquinolin and aniline derivatives, including chloro-anilines, have shown promising in vitro antibacterial activity and potential as anticancer agents (PradeepP., ShrungeshKumarT, Prashantha, & MahadevanK., 2015).
Vibrational Spectra Analysis
- Vibrational Frequency Analysis : Studies on chloro-methyl aniline, a compound structurally similar to 3-Chloro-4-(2-methylpiperidin-1-yl)aniline, have employed density functional theory and Hartree-Fock methods to analyze molecular geometry and vibrational frequencies, providing insight into the compound's molecular behavior (Kurt, Yurdakul, & Yurdakul, 2004).
Hypoxic-Cytotoxic Agents
- Hypoxic-Cytotoxic Agent Development : Chloro-substituted anilines have been incorporated into quinoxalinecarbonitrile di-N-oxide derivatives, showing potential as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).
Organic Synthesis and Chemical Reactions
Chemical Synthesis and Reactions : Chloro-aniline derivatives have been used in various chemical syntheses and reactions, demonstrating their versatility in organic chemistry. For instance, they have been involved in ortho-chlorination of aryls under aqueous conditions (Vinayak et al., 2018).
Antimicrobial Activity Investigation : Chloro-aniline derivatives have been studied for their antimicrobial properties. For example, the Schiff base (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline has shown promising results against Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).
Antimicrobial Agents Synthesis : Schiff's Bases of 4-Chloro-3-coumarin aldehyde and anilines, including chloro derivatives, have been synthesized and evaluated as antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Mesomorphic Property Studies : Chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, including chloro-aniline derivatives, have been studied for their effects on mesomorphic properties, contributing to the understanding of liquid crystal behavior (Hasegawa et al., 1989).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXMFMOMFMFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588319 | |
| Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |
CAS RN |
893750-67-9 | |
| Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



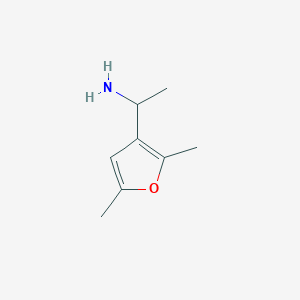
![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)
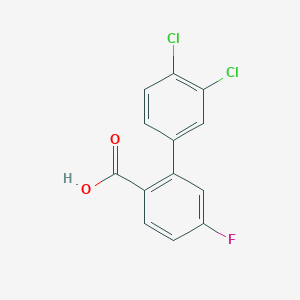
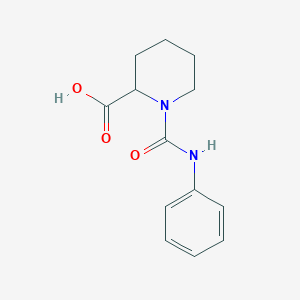
![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)

![2-[(3-Fluorophenyl)formamido]propanoic acid](/img/structure/B1367897.png)

